![molecular formula C10H9ClN2O B15156986 2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B15156986.png)
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorophenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product. The reaction mixture is usually heated to reflux, and the progress of the reaction is monitored using techniques like thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-tosylhydrazide: A compound with a similar chlorophenyl group but different functional groups.
N’-[(E)-(4-chlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Another compound with a chlorophenyl group and additional triazole and sulfanyl groups.
5-bromonicotinic acid [1-(4-chlorophenyl)methylidene]hydrazide: A compound with a bromonicotinic acid moiety and a chlorophenyl group.
Uniqueness
2-[(4-Chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate stands out due to its unique pyrazole ring structure and the presence of both chlorophenyl and methylidene groups
Eigenschaften
Molekularformel |
C10H9ClN2O |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
2-[(4-chlorophenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-6-5-10(14)12-13/h1-4,7H,5-6H2 |
InChI-Schlüssel |
BQQZODRIJDCCPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](=CC2=CC=C(C=C2)Cl)N=C1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


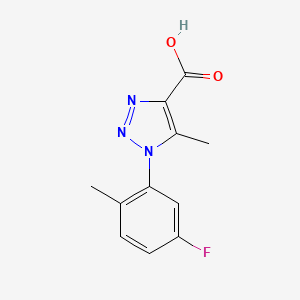
![2-(2-Amino-1H-benzo[d]imidazol-1-yl)ethan-1-ol hydrobromide](/img/structure/B15156910.png)
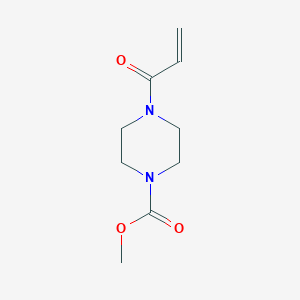
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15156920.png)
![2-[(Tert-butoxycarbonyl)amino]-5-(cyclohexyloxy)-5-oxopentanoic acid; dicha](/img/structure/B15156929.png)
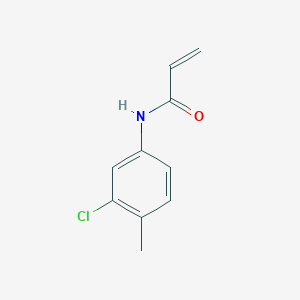
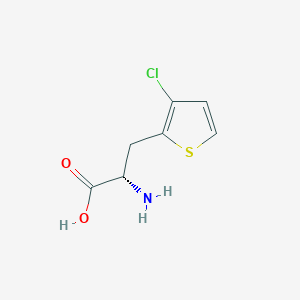
![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
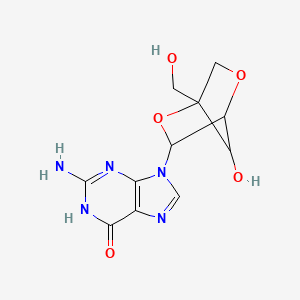
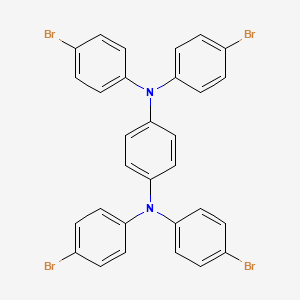
![[3,4-Diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B15156958.png)
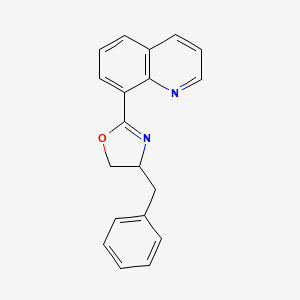
![1-(4-chlorophenyl)-3-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-methyl-1H-pyrazol-5-yl}urea](/img/structure/B15156975.png)
